N'-(1,1-dioxo-1,2-benzothiazol-3-yl)propane-1,3-diamine
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Overview
Description
N’-(1,1-dioxo-1,2-benzothiazol-3-yl)propane-1,3-diamine is a compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N’-(1,1-dioxo-1,2-benzothiazol-3-yl)propane-1,3-diamine typically involves the reaction of 2-mercaptobenzothiazole with appropriate amines under controlled conditions. One common method involves the reaction of 2-mercaptobenzothiazole with 1,3-diaminopropane in the presence of an oxidizing agent such as hydrogen peroxide to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-(1,1-dioxo-1,2-benzothiazol-3-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(1,1-dioxo-1,2-benzothiazol-3-yl)propane-1,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism by which N’-(1,1-dioxo-1,2-benzothiazol-3-yl)propane-1,3-diamine exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
N’-(1,1-dioxo-1,2-benzothiazol-3-yl)propane-1,3-diamine can be compared with other benzothiazole derivatives such as:
N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine: Similar in structure but with a longer alkyl chain, which may affect its solubility and reactivity.
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethanol: Contains an additional aromatic ring and hydroxyl group, which can influence its biological activity and chemical properties.
The uniqueness of N’-(1,1-dioxo-1,2-benzothiazol-3-yl)propane-1,3-diamine lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-6-3-7-12-10-8-4-1-2-5-9(8)16(14,15)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBJYDJEWMGQMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.